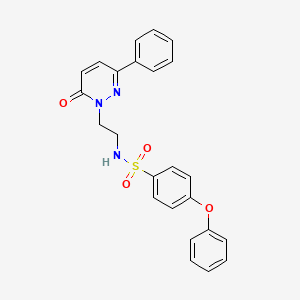
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide, also known as OPB-31121, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a crucial role in maintaining the pH balance of cancer cells, which is necessary for their survival and growth. By inhibiting the activity of CAIX, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been shown to have minimal toxicity in normal cells and tissues. It has been demonstrated to be well-tolerated in preclinical studies, with no significant adverse effects observed. Additionally, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is necessary for the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the main advantages of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide for lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a useful tool for cancer research. However, one limitation of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is that it may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different cancer models.
未来方向
There are several future directions for research on N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide. One area of interest is the development of new formulations and delivery methods to improve its efficacy and bioavailability. Additionally, further studies are needed to determine the optimal dosage and treatment duration for N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide in cancer treatment. Furthermore, the potential use of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide in combination with other cancer therapies, such as immunotherapy, should be explored. Finally, the efficacy of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide in animal models and clinical trials should be further investigated to determine its potential as a cancer treatment.
合成方法
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide can be synthesized by the reaction of 4-phenoxybenzenesulfonyl chloride with 6-oxo-3-phenylpyridazine-1(6H)-acetic acid followed by the addition of ethylenediamine. The resulting product is then purified by recrystallization. This synthesis method yields a high-quality product with a purity of over 99%.
科学研究应用
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and doxorubicin, in cancer treatment.
属性
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c28-24-16-15-23(19-7-3-1-4-8-19)26-27(24)18-17-25-32(29,30)22-13-11-21(12-14-22)31-20-9-5-2-6-10-20/h1-16,25H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMDYTKZZBGYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


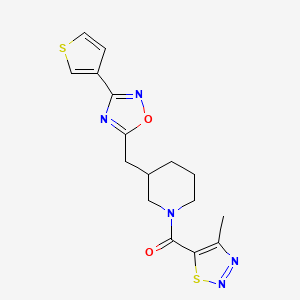
![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile](/img/structure/B2610816.png)

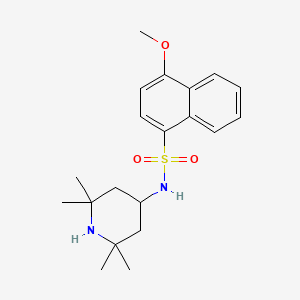
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2610823.png)
![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2610825.png)
![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxopropyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2610827.png)
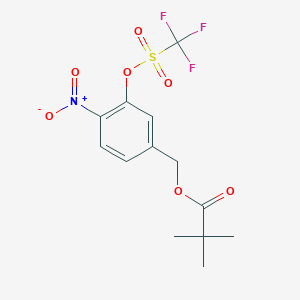
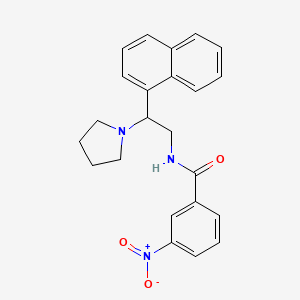
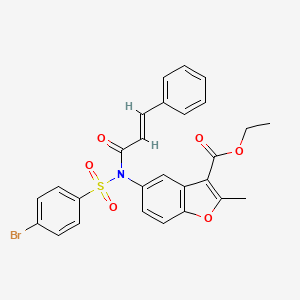

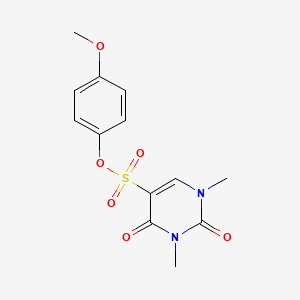
![1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one](/img/structure/B2610835.png)